REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:17]=[CH:16][C:6]2[O:7][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][O:10][C:5]=2[CH:4]=1)[CH3:2].C([O:22]O)(C)(C)C>C(Cl)Cl.[O-2].[O-2].[O-2].[Cr+6]>[C:1]([C:3]1[CH:17]=[CH:16][C:6]2[O:7][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][O:10][C:5]=2[CH:4]=1)(=[O:22])[CH3:2] |f:3.4.5.6|
|
Name
|
ethyl 6-ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC2=C(OC(CO2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 2 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 72 hours at room temperature
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating to dryness
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column (eluant: methylene chloride)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(OC(CO2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |